molecular formula C16H18BrN3OS B4764513 N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B4764513
M. Wt: 380.3 g/mol
InChI Key: CBNYTEWCVVEUEF-UHFFFAOYSA-N
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Description

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated thiadiazole derivative with cyclohexanecarboxylic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(phenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure but lacks the bromine atom on the phenyl ring.

    N-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom on the phenyl ring of N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide imparts unique chemical and biological properties. Bromine is a relatively large and electronegative atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c17-13-8-4-5-11(9-13)10-14-19-20-16(22-14)18-15(21)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNYTEWCVVEUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 6
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

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